2,7-Di-tert-butyl-9H-carbazole is an organic compound with the molecular formula and a molecular weight of approximately 279.43 g/mol. It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions of the carbazole ring, which enhances its stability and solubility in organic solvents. This compound typically appears as a white to light yellow solid and has a melting point between 152 °C and 156 °C . Its structure contributes to its unique photophysical properties, making it a subject of interest in various chemical and biological applications.
DTBC is a promising material for use in OLEDs due to its excellent hole-transporting properties. These properties are crucial for efficient operation of OLEDs, where holes and electrons need to be balanced for light emission. Studies have shown that DTBC can improve the performance of OLEDs by enhancing charge transport and reducing efficiency roll-off at high brightness levels [1].
[1] Enhanced Performances of Organic Light-Emitting Diodes Using 2,7-Di-tert-butyl-9H-carbazole Derivatives as Hole-Transporting Materials ()
Similar to OLEDs, DTBC's hole-transporting properties make it a potential candidate for OPVs. In OPVs, light absorption leads to the generation of excitons that need to be separated into free charges for electricity production. DTBC can facilitate the movement of holes towards the anode, thereby improving the efficiency of OPVs [2].
[2] Highly Efficient and Stable Organic Solar Cells Based on Poly(3-hexylthiophene):[6,6]-Phenyl-C61-butyric Acid Methyl Ester Blends with Suppressed Charge Recombination by Introducing 2,7-Di-tert-butyl-9H-carbazole as an Additive ()
Beyond OLEDs and OPVs, DTBC's properties hold promise for other organic electronic applications. Its bulky tert-butyl groups can enhance film-forming properties and improve device stability. Research is ongoing to explore DTBC's potential in organic field-effect transistors (OFETs) and organic memory devices [3, 4].
[3] High-Performance Organic Field-Effect Transistors Based on a Star-Shaped Small Molecule with a Carbazole Core ()
The chemical reactivity of 2,7-Di-tert-butyl-9H-carbazole is influenced by its electron-rich nature due to the tert-butyl substituents. It can undergo various reactions typical of carbazole derivatives, including:
Research indicates that carbazole derivatives, including 2,7-Di-tert-butyl-9H-carbazole, possess significant biological activities. These compounds have been studied for their potential:
The synthesis of 2,7-Di-tert-butyl-9H-carbazole typically involves several methods:
2,7-Di-tert-butyl-9H-carbazole is utilized in various fields:
Studies on interaction mechanisms involving 2,7-Di-tert-butyl-9H-carbazole focus on its behavior in different environments:
Several compounds share structural similarities with 2,7-Di-tert-butyl-9H-carbazole. Here are some notable examples:
The unique positioning of tert-butyl groups in 2,7-Di-tert-butyl-9H-carbazole enhances its stability and solubility compared to other derivatives, making it particularly effective as a material in electronic applications .